2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine
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Overview
Description
2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of a methylsulfonyl group attached to a phenoxy group, which is further connected to an ethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine typically involves the reaction of 2-(methylsulfonyl)phenol with ethylene oxide in the presence of a base, followed by the reaction with ammonia or an amine . The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Continuous Flow Systems: To ensure consistent product quality and yield
Purification: Techniques like crystallization or distillation to purify the final product
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides or amines
Major Products
Oxidation: Sulfone derivatives
Reduction: Reduced phenoxy compounds
Substitution: Various substituted ethanamine derivatives
Scientific Research Applications
2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine is utilized in several scientific research fields :
Chemistry: As a building block for synthesizing more complex molecules
Biology: In studies involving enzyme inhibition and protein interactions
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include:
Enzyme Inhibition: Blocking the active site of enzymes
Receptor Modulation: Binding to receptors and affecting signal transduction
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine stands out due to its unique combination of a methylsulfonyl group and a phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
850895-66-8 |
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Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-(2-methylsulfonylphenoxy)ethanamine |
InChI |
InChI=1S/C9H13NO3S/c1-14(11,12)9-5-3-2-4-8(9)13-7-6-10/h2-5H,6-7,10H2,1H3 |
InChI Key |
GWKGJQRAJPOIAW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OCCN |
Origin of Product |
United States |
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